Pyrimidin-2-ylmethyl acetate Pyrimidin-2-ylmethyl acetate
Brand Name: Vulcanchem
CAS No.: 1632285-89-2
VCID: VC16009085
InChI: InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

Pyrimidin-2-ylmethyl acetate

CAS No.: 1632285-89-2

Cat. No.: VC16009085

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidin-2-ylmethyl acetate - 1632285-89-2

Specification

CAS No. 1632285-89-2
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name pyrimidin-2-ylmethyl acetate
Standard InChI InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3
Standard InChI Key ZUNSJSPKWMUVCY-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=NC=CC=N1

Introduction

Chemical Identity and Structural Characteristics

Pyrimidin-2-ylmethyl acetate (systematic IUPAC name: acetyloxymethylpyrimidin-2-yl) has the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure consists of a pyrimidine core (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) esterified at the 2-position via a methylene bridge (Figure 1). The acetate group introduces polarity and hydrolytic susceptibility, influencing its reactivity and biological interactions .

Physicochemical Properties

Key physicochemical properties, inferred from structurally related compounds (e.g., methyl 2-(pyrimidin-4-yl)acetate), include:

  • Density: ~1.2 g/cm³

  • Boiling Point: Estimated 239–240°C (extrapolated from pyrimidine esters)

  • Flash Point: ~98°C

  • Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the ester group; limited aqueous solubility .

The 2-position substitution on the pyrimidine ring distinguishes it from the 4-isomer, potentially altering electronic properties and intermolecular interactions. Computational modeling predicts a dipole moment of ~3.5 D, driven by the electron-withdrawing pyrimidine ring and the polar acetate group .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of pyrimidin-2-ylmethyl acetate remains underdeveloped in the literature. Proposed methods, derived from analogous pyrimidine and pyridine esters, include:

Esterification of Pyrimidin-2-ylmethanol

Reacting pyrimidin-2-ylmethanol with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) under reflux:

Pyrimidin-2-ylmethanol+(CH3CO)2OH+Pyrimidin-2-ylmethyl acetate+CH3COOH\text{Pyrimidin-2-ylmethanol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}^+} \text{Pyrimidin-2-ylmethyl acetate} + \text{CH}_3\text{COOH}

This method mirrors the synthesis of pyridin-2-yl acetate, though yields may vary due to steric and electronic effects of the pyrimidine ring .

Nucleophilic Substitution

Using pyrimidin-2-ylmethyl chloride with sodium acetate in a polar aprotic solvent (e.g., DMF):

Pyrimidin-2-ylmethyl chloride+CH3COONaPyrimidin-2-ylmethyl acetate+NaCl\text{Pyrimidin-2-ylmethyl chloride} + \text{CH}_3\text{COONa} \rightarrow \text{Pyrimidin-2-ylmethyl acetate} + \text{NaCl}

This route is less explored but offers potential for scalability .

Metal-Mediated Coupling

Adapting strategies from porphyrin synthesis , a pyrimidin-2-ylmethyllithium reagent could be generated via deprotonation of 2-methylpyrimidine with n-butyllithium, followed by reaction with acetyl chloride.

Challenges in Synthesis

  • Oxidation Sensitivity: Analogous to pyridin-2-ylmethyl intermediates , pyrimidin-2-ylmethanol may undergo undesired oxidation or tautomerization, complicating isolation.

  • Purification: Separation from regioisomers (e.g., 4- or 5-substituted pyrimidines) requires advanced chromatography techniques .

Chemical Reactivity and Functionalization

Hydrolysis

The acetate ester undergoes hydrolysis in acidic or basic conditions to yield pyrimidin-2-ylmethanol:

Pyrimidin-2-ylmethyl acetate+H2OH+/OHPyrimidin-2-ylmethanol+CH3COOH\text{Pyrimidin-2-ylmethyl acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Pyrimidin-2-ylmethanol} + \text{CH}_3\text{COOH}

This reaction is critical for prodrug applications, where ester hydrolysis releases active metabolites.

Metal Coordination

Pyrimidine derivatives exhibit affinity for transition metals. For example, pyridin-2-yl acetate forms complexes with Cu²⁺, Pt⁴⁺, and Au³⁺ . Pyrimidin-2-ylmethyl acetate may similarly coordinate metals via the pyrimidine nitrogen(s), though steric hindrance from the methyl acetate group could modulate binding modes .

Electrophilic Substitution

The electron-deficient pyrimidine ring directs electrophilic substitution to the 4- and 6-positions. Nitration or halogenation at these sites could yield derivatives with enhanced biological activity.

Research Gaps and Future Directions

  • Synthetic Optimization: Systematic studies comparing esterification catalysts and solvents are needed to improve yields.

  • Biological Screening: No data exist on its antimicrobial or anticancer activity; computational docking studies could prioritize experimental assays.

  • Thermal Stability: Differential scanning calorimetry (DSC) would clarify decomposition pathways for industrial applications.

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